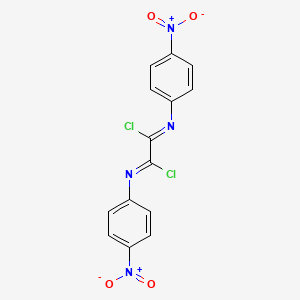
Ethanediimidoyl dichloride, bis(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is a chemical compound known for its unique structure and properties It is characterized by the presence of two nitrophenyl groups attached to an ethanediimidoyl dichloride core
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- typically involves the reaction of 4-nitroaniline with oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-nitroaniline reacts with oxalyl chloride in the presence of a base such as pyridine to form an intermediate.
Step 2: The intermediate undergoes further reaction with additional oxalyl chloride to yield Ethanediimidoyl dichloride, bis(4-nitrophenyl)-.
Industrial Production Methods: In an industrial setting, the production of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichloride groups.
Reduction Reactions: The nitro groups can be reduced to amines under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Reduction Reactions: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride can be used.
Major Products:
Substitution Reactions: The major products are substituted ethanediimidoyl derivatives.
Reduction Reactions: The major products are the corresponding amines.
科学的研究の応用
Ethanediimidoyl dichloride, bis(4-nitrophenyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethanediimidoyl dichloride, bis(4-nitrophenyl)- involves its reactivity towards nucleophiles and reducing agents. The molecular targets and pathways depend on the specific reactions it undergoes. For example, in reduction reactions, the nitro groups are reduced to amines, which can then participate in further biochemical interactions.
類似化合物との比較
4-Nitrophenol: A phenolic compound with a nitro group, used as a precursor in various chemical syntheses.
Bis(4-nitrophenyl)squaramide: Known for its host-guest interactions with halide anions.
Uniqueness: Ethanediimidoyl dichloride, bis(4-nitrophenyl)- is unique due to its dichloride groups, which provide distinct reactivity compared to other nitrophenyl compounds. This makes it valuable in specific synthetic applications where such reactivity is desired.
特性
CAS番号 |
109735-70-8 |
|---|---|
分子式 |
C14H8Cl2N4O4 |
分子量 |
367.1 g/mol |
IUPAC名 |
N,N'-bis(4-nitrophenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C14H8Cl2N4O4/c15-13(17-9-1-5-11(6-2-9)19(21)22)14(16)18-10-3-7-12(8-4-10)20(23)24/h1-8H |
InChIキー |
LWFACUYREKXGKT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=C(C(=NC2=CC=C(C=C2)[N+](=O)[O-])Cl)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4,4',4'-Tetramethyl-2H,2'H,4H,4'H-3,3'-spirobi[[1]benzopyran]-7,7'-diol](/img/structure/B14330525.png)
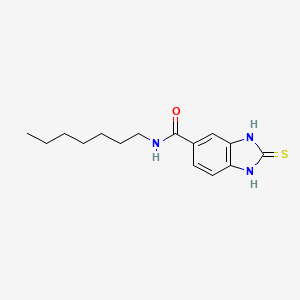
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)


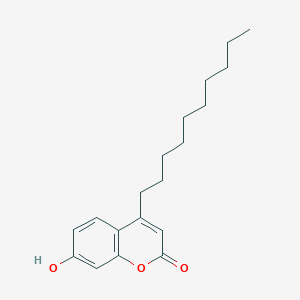
![1-[(6aR,9S)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-3-ethylurea](/img/structure/B14330560.png)
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
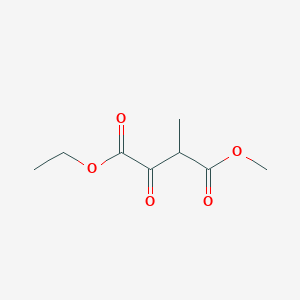
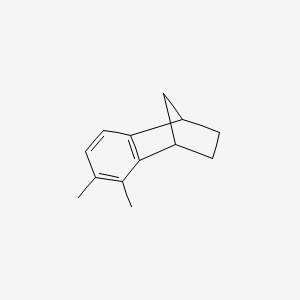
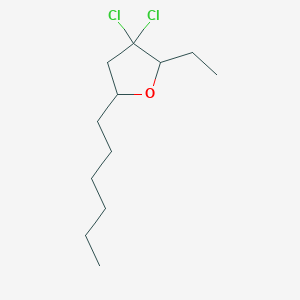
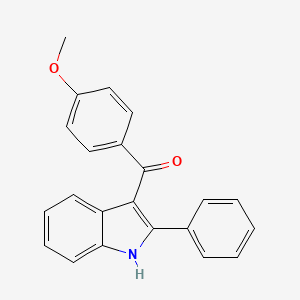
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
